molecular formula C9H7Cl2N5O B1461628 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1153017-91-4

2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide

Cat. No. B1461628
CAS RN: 1153017-91-4
M. Wt: 272.09 g/mol
InChI Key: IKNQBFJNQVMGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, also known as CCTPA, is an organic compound with a variety of applications in the field of chemistry. CCTPA is a type of amide, and it is used as a reagent in a variety of chemical reactions. It is a colorless solid, with a molecular weight of 294.04 g/mol and a melting point of 153-156°C.

Scientific Research Applications

Synthesis and Biological Evaluation

Studies have explored the synthesis of chemical derivatives structurally related to 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, aiming at evaluating their potential as therapeutic agents. For instance, derivatives of thiazole and imidazole compounds have been synthesized and investigated for their anticancer properties. Such research illustrates the compound's relevance in developing novel anticancer agents, with certain derivatives showing promising selectivity and apoptosis induction capabilities similar to standard treatments like cisplatin (Evren et al., 2019).

Crystal and Molecular Structures

The crystal and molecular structure analysis of related compounds has provided insights into the chemical behavior and potential applications of this compound. These studies help in understanding the compound's molecular interactions, stability, and reactivity, which are crucial for its application in drug design and synthesis (Chi et al., 2018).

Antimicrobial and Antibacterial Agents

The synthesis of various acetamide derivatives and their evaluation as antibacterial agents highlight the potential of this compound in contributing to the development of new antimicrobial therapies. These studies have led to the identification of compounds with significant activity against various bacterial strains, underlining the importance of chemical derivatives in addressing the challenge of antibiotic resistance (Ramalingam et al., 2019).

Environmental Impact and Herbicide Metabolism

Research on the environmental impact and metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into the safety, degradation, and environmental fate of related compounds. Such studies are essential for understanding the potential health risks and environmental impact of chemical derivatives used in agriculture (Coleman et al., 2000).

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-[2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide is MALT1 . MALT1 is a protease that plays a crucial role in the activation of immune responses.

Mode of Action

This compound binds directly to MALT1 and irreversibly suppresses its protease function . This inhibition disrupts the normal functioning of MALT1, leading to changes in the immune response.

properties

IUPAC Name

2-chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5O/c10-4-9(17)13-8-3-6(1-2-7(8)11)16-5-12-14-15-16/h1-3,5H,4H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNQBFJNQVMGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)NC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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